Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its bromine substitution at the 3rd position and an ethyl ester group at the 2nd position of the indole ring. It is a white to yellow solid and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method involves the reaction of 4,5,6,7-tetrahydroindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 3rd position. This is followed by the esterification of the resulting bromoindole with ethyl chloroformate under basic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Boronic acids and palladium catalysts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoindole derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-Bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-2-carboxylate: Lacks the bromine substitution, resulting in different reactivity and biological activity.
3-Bromoindole: Similar bromine substitution but lacks the ethyl ester group, affecting its solubility and reactivity.
Indole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSXQYNBKNTGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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